4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel chemical compounds related to "4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide" and investigated their properties. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and explored their fluorescence binding with bovine serum albumin, providing insights into their potential biological applications Meng et al., 2012. Another study by Fahim and Shalaby (2019) focused on synthesizing benzene sulfonamide derivatives and assessing their reactivity, which could offer valuable information for designing new drugs or materials Fahim & Shalaby, 2019.
Biological Interactions and Potential Therapeutic Applications
Several studies have explored the interactions between derivatives of "4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide" and biological targets. For example, Ulus et al. (2016) investigated the inhibition effects of acridine-acetazolamide conjugates on human carbonic anhydrase isoforms, which are relevant to conditions like glaucoma, epilepsy, and cancer, highlighting the potential therapeutic applications of these compounds Ulus et al., 2016.
Antimicrobial and Anticancer Activity
Research has also focused on the antimicrobial and anticancer activities of these compounds. Gein et al. (2020) synthesized new derivatives and studied their antimicrobial activity, contributing to the search for new antimicrobial agents Gein et al., 2020. Furthermore, Selvam et al. (2001) synthesized derivatives and tested their anti-HIV activity, suggesting potential applications in antiviral therapy Selvam et al., 2001.
Mechanism of Action
Target of Action
Similar compounds with sulfonamido moieties have been known to target enzymes like carbonic anhydrase .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth .
Result of Action
Sulfonamides generally inhibit bacterial growth by interfering with their ability to synthesize folic acid .
Properties
IUPAC Name |
4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-12-14(2)23-21(22-13)25-30(28,29)19-10-8-18(9-11-19)24-20(27)17-6-4-16(5-7-17)15(3)26/h4-12H,1-3H3,(H,24,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJNARCUQGULAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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